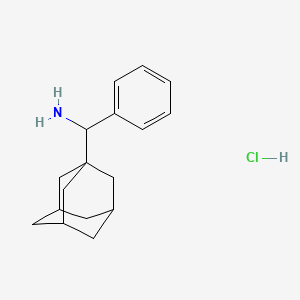

1-Adamantyl(phenyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Adamantyl(phenyl)methanamine, also known as Adamantan-1-yl(phenyl)methanamine, is a compound with the molecular formula C17H23N . It has a molecular weight of 241.38 . It is a solid substance .

Synthesis Analysis

The synthesis of 1-Adamantyl(phenyl)methanamine involves various stages . The reaction conditions include the use of bromobenzene with magnesium in diethyl ether, followed by the use of 1-adamantanecarbonitrile in tetrahydrofuran for 8 hours . The reaction is then carried out with lithium aluminium tetrahydride in tetrahydrofuran for 40 hours .

Molecular Structure Analysis

The linear formula of 1-Adamantyl(phenyl)methanamine is C17H23N . It has a molecular weight of 241.38 .

Chemical Reactions Analysis

Adamantane derivatives, such as 1-Adamantyl(phenyl)methanamine, have unique stability and reactivity when compared to simple hydrocarbon derivatives . They are frequently synthesized via carbocation or radical intermediates . A wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

1-Adamantyl(phenyl)methanamine is a solid substance . It has a molecular weight of 241.38 .

Scientific Research Applications

- APA exhibits antiviral properties, particularly against influenza viruses. It is structurally related to rimantadine, an FDA-approved antiviral drug used to treat influenza A infections . Researchers have explored APA as a potential alternative or adjunct therapy for influenza management.

Antiviral Activity

Mechanism of Action

Target of Action

It’s structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug .

Mode of Action

Methenamine, a structurally similar compound, works by hydrolyzing to formaldehyde in an acidic environment (ph<6), which is considered to be highly bactericidal .

Biochemical Pathways

Methenamine, a structurally similar compound, is known to exert its antibacterial effects in the urinary tract .

Result of Action

Methenamine, a structurally similar compound, is known to exert antibacterial effects in the urinary tract .

Safety and Hazards

Future Directions

While specific future directions for 1-Adamantyl(phenyl)methanamine are not mentioned in the search results, it’s worth noting that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name |

1-adamantyl(phenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N.ClH/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17;/h1-5,12-14,16H,6-11,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMWJILVSWWTBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantyl(phenyl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2383090.png)

![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)